CyPPA

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Cíclohexil-[2-(3,5-dimetil-pirazol-1-il)-6-metil-pirimidin-4-il]-amina implica múltiples pasosLas condiciones de reacción generalmente implican el uso de solventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar el proceso .

Métodos de Producción Industrial

La producción industrial de Cíclohexil-[2-(3,5-dimetil-pirazol-1-il)-6-metil-pirimidin-4-il]-amina sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación .

Análisis De Reacciones Químicas

Tipos de Reacciones

Cíclohexil-[2-(3,5-dimetil-pirazol-1-il)-6-metil-pirimidin-4-il]-amina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno.

Reducción: Las reacciones de reducción normalmente implican agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución pueden ocurrir con compuestos halogenados en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno en un medio acuoso.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Compuestos halogenados en presencia de una base como el carbonato de potasio.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de aminas .

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

CyPPA has demonstrated significant effects on neuronal activity and inflammation, making it a candidate for therapeutic interventions in neurological disorders.

Modulation of Microglial Activity

Research indicates that this compound modulates inflammatory responses in microglial cells. In a study involving lipopolysaccharide (LPS)-induced systemic inflammation, this compound administration reduced the expression of pro-inflammatory cytokines such as TNFα and IL6 in cultured microglia. This suggests its potential as a therapeutic agent in conditions characterized by neuroinflammation, such as Alzheimer's disease and multiple sclerosis .

| Study | Findings | Implications |

|---|---|---|

| NCBI Study (2022) | This compound reduced LPS-induced cytokine expression in microglia | Potential treatment for neuroinflammatory diseases |

| PubMed Study (2012) | Attenuated hyperactivity and stereotypic behaviors in animal models | Possible application in ADHD and related disorders |

Effects on Dopaminergic Neurons

This compound has been shown to influence the excitability of dopaminergic neurons. In experiments with midbrain slices from mice, this compound decreased spontaneous firing rates and prolonged afterhyperpolarization periods in these neurons. Such effects could be beneficial for treating conditions like Parkinson's disease, where dopaminergic signaling is disrupted .

Metabolic Applications

Beyond its neuropharmacological effects, this compound also plays a role in metabolic regulation.

Activation of Metabolic Pathways

Recent studies have indicated that this compound can alter peripheral metabolic pathways, leading to increased energy turnover and heat production in brown adipose tissue (BAT). This effect was observed during experiments designed to assess its impact on metabolic responses in mice . The potential implications for obesity treatment and metabolic syndrome are significant.

| Study | Findings | Implications |

|---|---|---|

| NCBI Study (2022) | Induced short hyperthermia via increased energy turnover | Potential use in obesity management |

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound across different domains:

Neuroinflammation Case Study

In a controlled study of mice subjected to LPS-induced inflammation, administration of this compound resulted in a marked decrease in the levels of inflammatory markers compared to controls. This reinforces the notion that SK channel modulation can serve as an effective strategy for mitigating neuroinflammatory responses .

Behavioral Studies

In behavioral assessments involving methylphenidate-induced hyperactivity, this compound was found to reduce both hyperactivity and stereotypic behaviors significantly. These findings suggest its utility in managing symptoms associated with attention-deficit/hyperactivity disorder (ADHD) and similar conditions .

Mecanismo De Acción

Cíclohexil-[2-(3,5-dimetil-pirazol-1-il)-6-metil-pirimidin-4-il]-amina ejerce sus efectos modulando selectivamente los canales de potasio activados por calcio de pequeña conductancia, específicamente los subtipos SK2 y SK3. Aumenta la duración de la hiperpolarización posterior sensible a la apamina, reduciendo así la excitabilidad neuronal. Esta modulación afecta la liberación de dopamina y puede contrarrestar los comportamientos hiperdopaminérgicos .

Comparación Con Compuestos Similares

Compuestos Similares

Apamina: Un péptido que también se dirige a los canales de potasio activados por calcio de pequeña conductancia, pero con diferente selectividad.

Singularidad

Cíclohexil-[2-(3,5-dimetil-pirazol-1-il)-6-metil-pirimidin-4-il]-amina es única en su modulación selectiva de los canales SK2 y SK3, lo que la distingue de otros compuestos como la apamina y el TRAM-34 que tienen perfiles de selectividad diferentes .

Actividad Biológica

CyPPA (cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine) is a compound recognized for its role as a positive modulator of small conductance calcium-activated potassium (SK) channels, particularly SK3 and SK2. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications for neurological research.

This compound selectively enhances the activity of SK channels, which are crucial in regulating neuronal excitability and neurotransmitter release. The compound has been shown to:

- Increase Calcium Sensitivity : this compound enhances the apparent calcium sensitivity of SK3 channels with an EC50 of 5 µM and SK2 channels with an EC50 of 13 µM, while having minimal effects on SK1 and IK channels .

- Modulate Dopaminergic Activity : In midbrain slices from rodents, this compound reduces the spontaneous firing rate of dopaminergic neurons and prolongs the medium afterhyperpolarization (mAHP), which is critical for regulating neuronal firing patterns .

Pharmacological Effects

This compound exhibits several pharmacological effects that have been documented through various studies:

- Inhibition of Dopamine Release : In cultured dopaminergic neurons, this compound significantly represses dopamine release in a concentration-dependent manner, achieving maximal inhibition comparable to the D2 receptor agonist quinpirole .

- Behavioral Modulation : In vivo studies demonstrated that systemic administration of this compound attenuated hyperactivity and stereotypic behaviors induced by methylphenidate in mice, indicating its potential therapeutic effects in conditions characterized by dopaminergic dysregulation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Aspect | Findings |

|---|---|

| Channel Modulation | Positive modulation of SK3 (EC50 = 5 µM), SK2 (EC50 = 13 µM) |

| Dopaminergic Neuron Activity | Decreased spontaneous firing rate; prolonged mAHP |

| Dopamine Release | Concentration-dependent inhibition; maximal effect similar to quinpirole |

| Behavioral Impact | Reduced hyperactivity in mice after methylphenidate administration |

Case Studies

Several case studies have highlighted the implications of this compound in neuropharmacology:

- Dopamine Dysregulation in ADHD Models : Research involving ADHD animal models showed that this compound's modulation of dopaminergic signaling could provide insights into treating hyperactivity disorders.

- Neuroprotective Potential : this compound's ability to regulate neuronal excitability suggests potential applications in neuroprotective strategies against excitotoxicity associated with various neurodegenerative diseases.

Propiedades

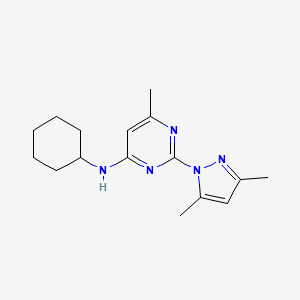

IUPAC Name |

N-cyclohexyl-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5/c1-11-10-15(18-14-7-5-4-6-8-14)19-16(17-11)21-13(3)9-12(2)20-21/h9-10,14H,4-8H2,1-3H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEMRPYUFJNFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358676 | |

| Record name | Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73029-73-9 | |

| Record name | N-Cyclohexyl-N-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73029-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CyPPA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.